SU5204

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

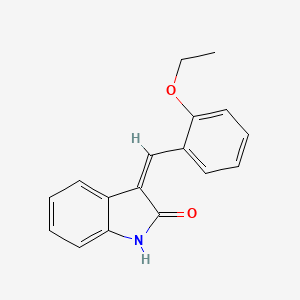

Structure

3D Structure

Properties

IUPAC Name |

(3Z)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-2-20-16-10-6-3-7-12(16)11-14-13-8-4-5-9-15(13)18-17(14)19/h3-11H,2H2,1H3,(H,18,19)/b14-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZFKCPUSMBMAY-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=C2C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C\2/C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SU5204: A Technical Guide to its VEGFR-2 Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitory activity of the compound SU5204. It is intended for an audience with a background in biochemistry, cell biology, and drug discovery. This document details the quantitative inhibitory data, experimental methodologies, and relevant cellular signaling pathways associated with this compound's mechanism of action.

Quantitative Inhibitory Activity of this compound

This compound is a tyrosine kinase inhibitor with activity against VEGFR-2 (also known as KDR or FLK-1). The following tables summarize the key quantitative data regarding its inhibitory potency and selectivity.

| Target | Parameter | Value | Reference |

| VEGFR-2 (FLK-1) | IC50 | 4 µM | [1][2] |

| HER2 | IC50 | 51.5 µM | [1][2] |

Table 1: In vitro Inhibitory Activity of this compound against VEGFR-2 and HER2. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free assay.

| Compound | VEGFR-2 IC50 | Other Kinases Inhibited (IC50) |

| This compound | 4 µM | HER2 (51.5 µM) |

| Sunitinib | 80 nM | PDGFRβ (2 nM), c-Kit |

| Sorafenib | 90 nM | Raf-1 (6 nM), B-Raf (22 nM), VEGFR-3 (20 nM), PDGFRβ (57 nM), Flt-3 (59 nM), c-KIT (68 nM) |

| Pazopanib | 30 nM | VEGFR-1 (10 nM), VEGFR-3 (47 nM), PDGFR (84 nM), FGFR (74 nM), c-Kit (140 nM), c-Fms (146 nM) |

Table 2: Selectivity Profile of this compound in Comparison to other VEGFR-2 Inhibitors. This table highlights the multi-targeted nature of many kinase inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.

In Vitro VEGFR-2 Kinase Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the VEGFR-2 kinase domain. A common method is the Kinase-Glo™ assay, which measures the amount of ATP remaining in solution following the kinase reaction.

Materials:

-

Recombinant human VEGFR-2 (KDR) kinase domain (e.g., BPS Bioscience, Cat. No. 40301)

-

Poly(Glu,Tyr) 4:1 as a generic tyrosine kinase substrate

-

ATP

-

Kinase buffer (e.g., 5x Kinase Buffer 1, BPS Bioscience, Cat. No. 79334)

-

This compound (solubilized in DMSO)

-

Kinase-Glo™ MAX Assay Kit (Promega, Cat. No. V6071)

-

White, opaque 96-well plates

-

Plate reader capable of measuring luminescence

Protocol:

-

Prepare the Kinase Reaction Master Mix: For each reaction, prepare a master mix containing kinase buffer, ATP, and the poly(Glu,Tyr) substrate. The final ATP concentration should be at or near the Km for VEGFR-2.

-

Serial Dilution of this compound: Prepare a series of dilutions of this compound in the kinase buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Initiate the Kinase Reaction:

-

To each well of a 96-well plate, add the desired volume of the kinase reaction master mix.

-

Add a small volume of the diluted this compound or DMSO (for the no-inhibitor control).

-

Initiate the reaction by adding the diluted VEGFR-2 enzyme.

-

Include a "blank" control with no enzyme to measure background signal.

-

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

ATP Detection:

-

Allow the plate to equilibrate to room temperature.

-

Add an equal volume of Kinase-Glo™ reagent to each well.

-

Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Subtract the "blank" reading from all other readings.

-

Normalize the data to the "no-inhibitor" control (representing 100% activity).

-

Plot the percent inhibition versus the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cell-Based Proliferation Assay

This assay assesses the effect of this compound on the proliferation of cells that are dependent on VEGFR-2 signaling, such as human umbilical vein endothelial cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial cell growth medium (e.g., EGM-2)

-

Fetal bovine serum (FBS)

-

VEGF-A

-

This compound (solubilized in DMSO)

-

Cell proliferation reagent (e.g., Cell Counting Kit-8, CCK-8)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance

Protocol:

-

Cell Seeding: Seed HUVECs into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Serum Starvation: The following day, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours to synchronize the cells.

-

Treatment:

-

Prepare serial dilutions of this compound in low-serum medium.

-

Add the diluted this compound to the appropriate wells.

-

Include a vehicle control (DMSO) and a positive control for proliferation (VEGF-A).

-

Stimulate the cells with a final concentration of VEGF-A (e.g., 50 ng/mL) in all wells except for the negative control.

-

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Quantification of Cell Proliferation:

-

Add the CCK-8 reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours until a color change is apparent.

-

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium and CCK-8 but no cells).

-

Normalize the data to the VEGF-A stimulated, vehicle-treated control.

-

Plot the percent proliferation versus the logarithm of the this compound concentration.

-

Determine the GI50 (concentration for 50% growth inhibition) value.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the VEGFR-2 signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for characterizing its inhibitory activity.

References

SU5204 and its Inhibition of the HER2 Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tyrosine kinase inhibitor SU5204, with a specific focus on its role in the inhibition of the Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathway. This document details the mechanism of action, downstream effects, and relevant experimental protocols for studying this interaction.

Introduction to this compound

This compound is a small molecule inhibitor that targets multiple receptor tyrosine kinases. It is primarily recognized for its potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR/Flk-1. Additionally, this compound exhibits inhibitory activity against HER2, a key oncogenic driver in various cancers, most notably breast cancer.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against its primary targets has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that a lower IC50 value indicates greater potency.

| Target Kinase | IC50 Value |

| VEGFR-2 (Flk-1) | 4 µM |

| HER2/ErbB2 | 51.5 µM[1][2] |

Table 1: In vitro inhibitory activity of this compound against VEGFR-2 and HER2.

The data indicates that this compound is a more potent inhibitor of VEGFR-2 than HER2. The higher micromolar concentration required to inhibit HER2 by 50% suggests a lower binding affinity for this receptor compared to VEGFR-2.

The HER2 Signaling Pathway

HER2 is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. Unlike other members of this family, HER2 does not have a known direct ligand. Instead, it is activated through heterodimerization with other ligand-bound EGFR family members, such as EGFR, HER3, and HER4, or through homodimerization when it is overexpressed.

Upon dimerization, the intracellular kinase domains of the HER2 receptors trans-phosphorylate each other on specific tyrosine residues. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The two major signaling pathways activated by HER2 are:

-

The PI3K/AKT/mTOR Pathway: This pathway is critical for cell survival and proliferation.

-

The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway primarily regulates cell growth, proliferation, and differentiation.

The following diagram illustrates the canonical HER2 signaling pathway.

Caption: Canonical HER2 signaling pathways leading to cell proliferation and survival.

This compound Mechanism of Action on the HER2 Pathway

This compound functions as an ATP-competitive inhibitor of the HER2 kinase domain. By binding to the ATP-binding pocket of the HER2 receptor's intracellular domain, this compound prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This inhibition leads to a reduction in the activation of both the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. The anticipated cellular consequences of HER2 inhibition by this compound include decreased cell proliferation and induction of apoptosis in HER2-overexpressing cancer cells.

The following diagram illustrates the inhibitory effect of this compound on the HER2 pathway.

Caption: Mechanism of this compound in blocking HER2 signaling.

Experimental Protocols

To investigate the inhibitory effects of this compound on the HER2 pathway, a series of in vitro experiments are typically employed. Below are detailed methodologies for key assays.

HER2 Kinase Assay

This assay is designed to quantify the direct inhibitory effect of this compound on the kinase activity of purified HER2 enzyme.

-

Objective: To determine the IC50 of this compound for HER2 kinase.

-

Materials:

-

Recombinant human HER2 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

This compound (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

96-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute in kinase buffer.

-

In a 96-well plate, add the HER2 enzyme, the peptide substrate, and the this compound dilutions (or DMSO for control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis of HER2 Pathway Activation

This method is used to assess the effect of this compound on the phosphorylation status of HER2 and its downstream signaling proteins in whole-cell lysates.

-

Objective: To determine if this compound inhibits HER2 phosphorylation and downstream signaling in HER2-positive cancer cells.

-

Cell Lines: HER2-overexpressing breast cancer cell lines (e.g., SKBR3, BT-474).

-

Materials:

-

Cell culture reagents

-

This compound (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-HER2 (Tyr1248), anti-total-HER2, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Plate HER2-positive cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (or DMSO control) for a specified time (e.g., 2, 6, or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the desired primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

The following diagram illustrates a typical workflow for a Western blot experiment.

Caption: Experimental workflow for Western blot analysis.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of HER2-positive cancer cells.

-

Objective: To determine the effect of this compound on the proliferation of HER2-dependent cancer cells.

-

Cell Lines: HER2-overexpressing breast cancer cell lines (e.g., SKBR3, BT-474) and HER2-negative control cell lines (e.g., MCF-7, MDA-MB-231).

-

Materials:

-

Cell culture reagents

-

This compound (in DMSO)

-

96-well plates

-

Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound (and a DMSO control).

-

Incubate the cells for a period of time that allows for multiple cell divisions (e.g., 72 hours).

-

Add the cell proliferation reagent according to the manufacturer's protocol.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).

-

Summary and Future Directions

This compound is a multi-kinase inhibitor with demonstrated activity against HER2. While its potency against HER2 is modest compared to its effect on VEGFR-2, it serves as a useful tool compound for studying the effects of dual VEGFR/HER2 inhibition. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound's effects on the HER2 signaling pathway and its functional consequences in HER2-driven cancers. Further studies could explore the potential for synergistic effects when this compound is combined with other therapeutic agents that target parallel or downstream components of the HER2 signaling network. Additionally, in vivo studies using xenograft models of HER2-positive tumors would be necessary to evaluate the anti-tumor efficacy of this compound in a more complex biological system.

References

In Vitro Characterization of SU5204: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU5204 is a synthetically derived small molecule inhibitor of receptor tyrosine kinases (RTKs). It has demonstrated notable activity against key mediators of angiogenesis and cell proliferation, positioning it as a compound of interest in oncological research. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its inhibitory profile, effects on cellular processes, and the underlying signaling pathways. The information presented herein is intended to equip researchers with the necessary knowledge to effectively design and interpret experiments involving this compound.

Quantitative Inhibitory Profile

The inhibitory activity of this compound has been quantified against several key tyrosine kinases. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its potency.

| Target Kinase | IC50 (µM) |

| FLK-1 (VEGFR-2) | 4[1] |

| HER2 | 51.5[1] |

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by intercepting critical signaling cascades initiated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER2). Understanding these pathways is fundamental to elucidating the mechanism of action of this compound.

VEGFR-2 Signaling Cascade

Vascular Endothelial Growth Factor (VEGF) is a potent mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. VEGF binding to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[2][3][4] this compound's inhibition of VEGFR-2 kinase activity disrupts these downstream signals.

HER2 Signaling Cascade

HER2 is a member of the epidermal growth factor receptor family and plays a crucial role in cell growth and differentiation. Its overexpression is implicated in the development and progression of certain types of cancer, particularly breast cancer.[5] HER2 activation leads to the initiation of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which drive cell proliferation and survival.[6][7]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and extension of these findings.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of VEGFR-2. A common method involves measuring the phosphorylation of a substrate peptide.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a 96-well plate, add 5 µL of the diluted this compound or DMSO (for control).

-

Add 20 µL of VEGFR-2 enzyme solution (e.g., 25 ng/µL in kinase buffer) to each well.

-

Add 25 µL of a solution containing the substrate and ATP (e.g., 0.2 mg/mL Poly (Glu, Tyr) and 10 µM ATP in kinase buffer) to initiate the reaction.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Early Development of SU5204: A Technical Overview

Introduction: The Dawn of Kinase Inhibitors

The late 1990s and early 2000s marked a significant shift in cancer therapy, moving from cytotoxic chemotherapies to targeted agents. This era saw the rise of small molecule kinase inhibitors, designed to interfere with the signaling pathways that drive tumor growth and survival. Sugen, Inc., a biotechnology company at the forefront of this wave, was instrumental in the development of several early kinase inhibitors.[1] It is within this context of intense discovery that SU5204 was synthesized and evaluated.

Discovery and Initial Characterization of this compound

This compound was developed by Sugen as part of their extensive research into inhibitors of receptor tyrosine kinases (RTKs). While initially investigated for its potential to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis, the chemical scaffold of this compound belongs to a class of compounds that were also explored for activity against other RTKs.

Kinase Inhibition Profile

Quantitative in vitro kinase assays are fundamental to characterizing the potency and selectivity of a new inhibitor. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

While comprehensive kinase screening data for this compound is limited, available information indicates its activity against VEGFR-2 and HER2.

| Kinase | IC50 (µM) |

| VEGFR-2 | 4 |

| HER2 | 51.5 |

| Data sourced from MedchemExpress.[2] |

The significantly higher IC50 value against HER2 compared to VEGFR-2 suggests a degree of selectivity. However, the micromolar potency against VEGFR-2 indicates that this compound is a relatively weak inhibitor compared to later-generation compounds.

The Intended Target: MET Tyrosine Kinase

While this compound's direct inhibitory concentration against MET is not publicly documented, its chemical lineage and the focus of research at Sugen during that period strongly suggest that MET was a target of interest.[1][3] The MET receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), plays a crucial role in cell proliferation, motility, and invasion. Dysregulation of the HGF/MET signaling pathway is a known driver in various cancers.[3]

To provide context for the intended therapeutic application of compounds like this compound, we can examine a closely related and better-characterized MET inhibitor from the same era, SU11274.

Profile of a Related MET Inhibitor: SU11274

SU11274 is a selective MET inhibitor that was also developed by Sugen. Its potent and selective activity against MET provides a benchmark for the therapeutic goals of this chemical series.

| Compound | Target Kinase | IC50 (nM) |

| SU11274 | MET | 10 |

| Data sourced from MedChemExpress and Selleck Chemicals.[4][5] |

The nanomolar potency of SU11274 against MET highlights the potential of this chemical scaffold and underscores the likely, though unconfirmed, therapeutic target for this compound.

HGF/MET Signaling Pathway

Understanding the HGF/MET signaling pathway is critical to appreciating the mechanism of action for MET inhibitors. The following diagram illustrates the key components of this pathway.

Preclinical Evaluation: Experimental Protocols

The characterization of a kinase inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action. The following are detailed protocols for key assays.

In Vitro Kinase Inhibition Assay

This assay measures the direct ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of this compound against a specific kinase (e.g., MET, VEGFR-2).

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

This compound (or other test inhibitor)

-

Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)

-

96-well microtiter plates

-

Detection reagent (e.g., anti-phosphotyrosine antibody conjugated to HRP)

-

Substrate for detection reagent (e.g., TMB)

-

Plate reader

Procedure:

-

Coat a 96-well plate with the kinase substrate and incubate overnight at 4°C.

-

Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).

-

Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer.

-

Add the diluted this compound and the purified kinase to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Wash the plate to remove unbound reagents.

-

Add the detection antibody and incubate.

-

Wash the plate and add the detection substrate.

-

Read the absorbance on a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using appropriate software.

HGF-Induced MET Phosphorylation Assay

This cell-based assay determines the ability of an inhibitor to block the activation of the MET receptor in response to its ligand, HGF.

Objective: To assess the effect of this compound on HGF-induced MET phosphorylation in a relevant cancer cell line (e.g., A549 lung carcinoma cells).

Materials:

-

A549 cells (or another MET-expressing cell line)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Recombinant Human HGF

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-MET, anti-total-MET, secondary antibody-HRP conjugate

-

SDS-PAGE and Western blot equipment and reagents

Procedure:

-

Plate A549 cells and allow them to adhere overnight.

-

Serum-starve the cells for 24 hours to reduce basal MET activation.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.

-

Wash the cells with cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the anti-phospho-MET antibody.

-

Wash and probe with the secondary antibody.

-

Visualize the bands using a chemiluminescence detection system.

-

Strip the membrane and re-probe with the anti-total-MET antibody to confirm equal loading.

HGF-Induced Cell Scattering Assay

This assay measures the ability of an inhibitor to block the HGF-induced motile phenotype of epithelial cells.[6][7]

Objective: To evaluate the effect of this compound on the scattering of epithelial cells in response to HGF.

Materials:

-

MDCK (Madin-Darby Canine Kidney) cells or another suitable epithelial cell line

-

Cell culture medium

-

Recombinant Human HGF

-

This compound

-

Microscope with imaging capabilities

Procedure:

-

Plate MDCK cells at a low density to allow the formation of small, tight colonies.

-

Once colonies have formed, replace the medium with fresh medium containing various concentrations of this compound and incubate for 1-2 hours.

-

Add HGF to the medium to induce scattering.

-

Monitor the cells over 24-48 hours, capturing images at regular intervals.

-

Assess the degree of scattering by observing the disruption of cell-cell junctions and the adoption of a migratory, fibroblast-like morphology.

In Vivo Preclinical Models

To evaluate the anti-tumor efficacy of a kinase inhibitor in a living organism, tumor xenograft models are commonly used.[8][9]

A549 Lung Cancer Xenograft Model

The A549 human lung adenocarcinoma cell line is a widely used model for preclinical cancer research.

Objective: To determine the in vivo anti-tumor activity of a MET inhibitor.

Procedure:

-

A549 cells are cultured in vitro.

-

A suspension of A549 cells is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

The treatment group receives the MET inhibitor (e.g., administered orally or via intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

At the end of the study, mice are euthanized, and tumors are excised and weighed.

-

The percentage of tumor growth inhibition is calculated.

Experimental and Developmental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical development of a kinase inhibitor.

Clinical Development and Future Perspectives

There is no publicly available information on the clinical development of this compound. It is common for many promising preclinical compounds to not advance to clinical trials for a variety of reasons, including:

-

Insufficient Potency: The micromolar IC50 values for this compound against known targets may not have been sufficient for in vivo efficacy at tolerable doses.

-

Poor Selectivity: Off-target effects could lead to toxicity.

-

Unfavorable Pharmacokinetic Properties: Poor absorption, rapid metabolism, or low bioavailability can prevent a compound from reaching effective concentrations in the body.

Despite its apparent discontinuation, the research on this compound and its analogs contributed to the growing body of knowledge in kinase inhibitor development. The early work by companies like Sugen paved the way for the successful development of later-generation, highly potent, and selective MET inhibitors like crizotinib, capmatinib, and tepotinib, which are now approved therapies for MET-driven cancers.[10][11] The story of this compound serves as a reminder of the iterative and challenging nature of drug discovery and development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Drug development of MET inhibitors: targeting oncogene addiction and expedience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Cell-scatter assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HGF-induced DU145 cell scatter assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Lung Carcinoma A549 Cell Growth by Knockdown of Hexokinase 2 In Situ and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. onclive.com [onclive.com]

An In-Depth Technical Guide to SU5204 (CAS Number: 186611-11-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU5204 is a synthetic, cell-permeable, indolinone-based compound that functions as a tyrosine kinase inhibitor. Identified by the Chemical Abstracts Service (CAS) number 186611-11-0, its systematic name is 3-[(2-Ethoxyphenyl)methylidene]-1H-indol-2-one. This molecule has garnered interest within the research community for its inhibitory activity against key signaling proteins involved in cancer progression, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER2). This guide provides a comprehensive overview of the technical data and experimental methodologies related to this compound.

Physicochemical Properties and Formulation

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 186611-11-0 | Generic |

| Molecular Formula | C₁₇H₁₅NO₂ | Generic |

| Molecular Weight | 265.31 g/mol | Generic |

| Appearance | Solid | Generic |

| Solubility | DMSO | [1] |

In Vivo Formulation: For animal studies, a common vehicle for this compound administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is recommended to dissolve this compound in DMSO first before sequential addition of the other components.[1]

Mechanism of Action and Biological Targets

This compound exerts its biological effects through the competitive inhibition of ATP binding to the catalytic domain of specific tyrosine kinases. This action prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.

Primary Targets and In Vitro Potency

The primary molecular targets of this compound that have been characterized are VEGFR-2 (also known as KDR or FLK-1) and HER2 (also known as ErbB2). The half-maximal inhibitory concentrations (IC₅₀) determined in cell-free assays are summarized in the table below.

| Target | IC₅₀ (µM) | Assay Type |

| VEGFR-2 (FLK-1) | 4 | Cell-free kinase assay |

| HER2 | 51.5 | Cell-free kinase assay |

Signaling Pathways

This compound's inhibition of VEGFR-2 and HER2 disrupts critical signaling pathways implicated in tumorigenesis and angiogenesis.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling. This compound blocks this initial phosphorylation step.

HER2 Signaling Pathway

HER2 is a member of the epidermal growth factor receptor family and is overexpressed in several cancers. Its activation, often through heterodimerization with other HER family members, leads to the activation of the PI3K/Akt and Ras/MAPK pathways. This compound inhibits the intrinsic kinase activity of HER2.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. Below are generalized methodologies for assays relevant to the characterization of this compound.

In Vitro Kinase Inhibition Assay (Cell-Free)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of isolated kinases.

References

An In-depth Technical Guide to the Tyrosine Kinase Inhibitor SU5204

Introduction

This technical guide provides a comprehensive overview of the tyrosine kinase inhibitor SU5204 for researchers, scientists, and drug development professionals. This compound is a small molecule inhibitor targeting key signaling pathways involved in angiogenesis and cell proliferation. This document summarizes its biochemical activity, details relevant experimental protocols for its characterization, and visualizes the signaling cascades it perturbs.

It is important to note that while this guide was initially intended to present this compound as an analogue of a compound referred to as "SU5025," extensive searches have not yielded any information on a kinase inhibitor with this designation. The predominant results for "SU5025" refer to a medical instrument. Therefore, this guide will focus exclusively on the technical details of this compound.

Quantitative Data

The inhibitory activity of this compound against its primary kinase targets is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Target Kinase | Synonym | IC50 (µM) |

| VEGFR-2 | FLK-1 | 4[1][2][3] |

| HER2 | c-erbB-2 | 51.5[1][2][3] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound's inhibitory activity.

In Vitro Kinase Assay (Radiolabeled)

This protocol describes a common method to determine the inhibitory activity of a compound against a specific kinase using a radiolabeled phosphate source.

Objective: To quantify the inhibition of VEGFR-2 or HER2 kinase activity by this compound.

Materials:

-

Recombinant human VEGFR-2 or HER2 kinase

-

Specific peptide substrate for the respective kinase

-

[γ-³²P]ATP (radiolabeled ATP)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound (solubilized in DMSO)

-

Phosphocellulose paper

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase, its specific peptide substrate, and the kinase reaction buffer.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specific period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated peptide will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove any unbound [γ-³²P]ATP.

-

Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay for Kinase Inhibition

This protocol outlines a general method to assess the ability of this compound to inhibit the activity of VEGFR-2 or HER2 within a cellular context.

Objective: To determine the effect of this compound on the phosphorylation of downstream targets of VEGFR-2 or HER2 in a cellular environment.

Materials:

-

Human cell line overexpressing VEGFR-2 (e.g., HUVECs) or HER2 (e.g., SK-BR-3)

-

Cell culture medium and supplements

-

This compound (solubilized in DMSO)

-

Ligand for receptor activation (e.g., VEGF for VEGFR-2)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies:

-

Primary antibody against the phosphorylated form of a downstream target (e.g., phospho-Akt, phospho-ERK)

-

Primary antibody against the total form of the downstream target

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Seed the cells in culture plates and allow them to adhere and grow to a suitable confluency.

-

Starve the cells in a serum-free medium for several hours to reduce basal kinase activity.

-

Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate ligand (e.g., VEGF) for a short period (e.g., 10-15 minutes) to activate the target receptor kinase.

-

Wash the cells with cold phosphate-buffered saline (PBS) and then lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated downstream target overnight at 4°C.

-

Wash the membrane and then incubate it with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the downstream target protein.

-

Quantify the band intensities to determine the extent of inhibition of downstream signaling by this compound.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways inhibited by this compound.

VEGFR-2 Signaling Pathway

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.

HER2 Signaling Pathway

Caption: Inhibition of the HER2 signaling pathway by this compound.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Caption: Workflow for an in vitro radiolabeled kinase inhibition assay.

References

- 1. SU5416 is a potent and selective inhibitor of the vascular endothelial growth factor receptor (Flk-1/KDR) that inhibits tyrosine kinase catalysis, tumor vascularization, and growth of multiple tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alphabmedsales.com [alphabmedsales.com]

Methodological & Application

SU5204 Protocol for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU5204 is a synthetic compound that functions as a potent and selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis. It also exhibits inhibitory activity against the human epidermal growth factor receptor 2 (HER2). By targeting the ATP binding site of these receptor tyrosine kinases, this compound effectively blocks downstream signaling pathways involved in cell proliferation, migration, and survival. These characteristics make this compound a valuable tool for in vitro studies of angiogenesis, cancer biology, and drug development.

This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on assays to assess its biological activity.

Mechanism of Action

This compound is a tyrosine kinase inhibitor. It competitively binds to the ATP-binding pocket of the VEGFR-2 (also known as KDR or Flk-1) and HER2 receptor tyrosine kinases. This prevents the autophosphorylation of the receptors, which is a critical step in the activation of downstream signaling cascades. The inhibition of these pathways leads to a reduction in endothelial cell proliferation and migration, key processes in angiogenesis.

The inhibitory concentrations (IC50) of this compound for its primary targets are summarized in the table below.

| Target | IC50 Value |

| VEGFR-2 (FLK-1) | 4 µM[1][2][3][4] |

| HER2 | 51.5 µM[1][2][3][4] |

Signaling Pathway

The binding of vascular endothelial growth factor (VEGF) to its receptor, VEGFR-2, triggers the dimerization and subsequent autophosphorylation of the receptor on specific tyrosine residues. This creates docking sites for various signaling proteins, initiating multiple downstream pathways, including the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis. This compound blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.

Figure 1: this compound Signaling Pathway.

Experimental Protocols

A. Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for accurate and reproducible experimental results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.65 mg of this compound (Molecular Weight: 265.3 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

B. Cell Culture and Seeding

Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for in vitro angiogenesis studies and are recommended for use with this compound.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (EGM-2)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

Cell culture flasks or plates

Protocol:

-

Culture HUVECs in EGM-2 medium in a humidified incubator at 37°C with 5% CO2.

-

For passaging, wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with medium containing serum and centrifuge the cells.

-

Resuspend the cell pellet in fresh EGM-2 medium and seed into new culture vessels at an appropriate density.

C. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Experimental Workflow:

References

Application Notes and Protocols for SU5204 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU5204 is a synthetically derived small molecule that functions as a tyrosine kinase inhibitor. It demonstrates inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER2). The inhibition of these receptor tyrosine kinases and their downstream signaling pathways can modulate key cellular processes involved in tumor growth and angiogenesis. These application notes provide an overview of the signaling pathways affected by this compound and protocols for its preparation and administration in preclinical mouse models, particularly in the context of xenograft studies.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by targeting the ATP-binding pocket of VEGFR-2 and HER2, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades.

VEGFR-2 Signaling Pathway:

VEGF-A binding to VEGFR-2 on endothelial cells is a critical step in angiogenesis. Upon activation, VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, survival, and vascular permeability. Key downstream pathways include:

-

PLCγ-PKC-Raf-MEK-MAPK pathway: This pathway is crucial for stimulating DNA synthesis and endothelial cell proliferation.

-

PI3K/Akt pathway: This pathway is primarily involved in mediating cell survival.

By inhibiting VEGFR-2, this compound can effectively suppress these pro-angiogenic signals, leading to a reduction in tumor neovascularization.

VEGFR-2 Signaling Pathway Inhibition by this compound.

HER2 Signaling Pathway:

HER2 is a member of the epidermal growth factor receptor (EGFR) family. Its overexpression or amplification is a driver in several cancers. HER2 can form homodimers or heterodimers with other HER family members, leading to the activation of downstream pathways that control cell proliferation, survival, and differentiation, including:

-

RAS/RAF/MEK/ERK (MAPK) pathway: Primarily drives cell proliferation.

-

PI3K/Akt/mTOR pathway: Crucial for promoting cell survival and growth.

Inhibition of HER2 by this compound can disrupt these oncogenic signals.

HER2 Signaling Pathway Inhibition by this compound.

Quantitative Data on In Vivo Administration

| Parameter | General Range for TKIs | Notes |

| Dosage | 10 - 100 mg/kg/day | Highly dependent on the specific compound, tumor model, and mouse strain. Dose-escalation studies are recommended to determine the maximum tolerated dose (MTD). |

| Administration Route | Oral (gavage), Intraperitoneal (i.p.) | Oral gavage is common for small molecule inhibitors. Intraperitoneal injection is another viable route. |

| Frequency | Once or twice daily (QD or BID) | Dependent on the pharmacokinetic profile of the compound. |

| Treatment Duration | 2 - 4 weeks (or until tumor burden endpoint) | Treatment is typically continued for a defined period or until tumors in the control group reach a predetermined size limit as per IACUC protocols. |

| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline; or 10% DMSO, 90% Corn Oil | The choice of vehicle is critical for solubility and stability. The formulation should be prepared fresh daily. |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration (Aqueous-based Vehicle)

This protocol is suitable for achieving a clear solution for administration.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

-

Solubilization: In a sterile tube, add the required volume of the this compound stock solution.

-

Add PEG300 to the tube (to 40% of the final volume) and mix thoroughly by vortexing.

-

Add Tween-80 (to 5% of the final volume) and mix again.

-

Slowly add sterile saline to reach the final desired volume and concentration, mixing continuously.

-

If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

-

The final working solution should be clear. It is recommended to prepare this solution fresh on the day of use.

Protocol 2: Preparation of this compound for In Vivo Administration (Oil-based Vehicle)

This protocol provides an alternative formulation, particularly for compounds with poor aqueous solubility.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Corn oil

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.

-

Solubilization: In a sterile tube, add the required volume of the this compound stock solution.

-

Add corn oil to the tube (to 90% of the final volume).

-

Mix thoroughly by vortexing until a uniform suspension or solution is achieved.

-

This formulation should be prepared fresh daily.

Protocol 3: Administration of this compound in a Subcutaneous Xenograft Mouse Model

This protocol outlines the general procedure for establishing a tumor model and administering the prepared this compound solution.

Materials:

-

Cancer cell line of interest

-

Matrigel (optional, can enhance tumor take rate)

-

Female immunodeficient mice (e.g., BALB/c nude or NSG), 6-8 weeks old

-

Prepared this compound solution and vehicle control

-

Syringes and needles (27-30 gauge for injection, appropriate gavage needle for oral administration)

-

Calipers for tumor measurement

-

Anesthetic (e.g., isoflurane)

Experimental Workflow:

Experimental Workflow for this compound Administration in a Xenograft Model.

Procedure:

-

Tumor Cell Implantation:

-

Harvest cancer cells during their exponential growth phase.

-

Resuspend the cells in sterile PBS or culture medium, optionally mixing with an equal volume of Matrigel.

-

Subcutaneously inject the cell suspension (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) into the flank of the mice.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer the freshly prepared this compound solution or vehicle control to the respective groups via the chosen route (e.g., oral gavage or i.p. injection).

-

Follow the predetermined dosing schedule (e.g., once daily for 21 days).

-

-

Monitoring and Endpoint:

-

Continue to monitor tumor volume and mouse body weight throughout the study.

-

At the end of the treatment period or when tumors reach the endpoint size, euthanize the mice and harvest the tumors for further analysis (e.g., histology, western blotting, etc.).

-

Conclusion

This compound is a tyrosine kinase inhibitor with the potential to inhibit tumor growth and angiogenesis by targeting VEGFR-2 and HER2. The provided protocols offer a foundation for its preparation and administration in preclinical mouse models. It is imperative for researchers to conduct pilot studies to determine the optimal dosage and administration schedule for their specific experimental setup, ensuring both efficacy and animal welfare. The visualization of the signaling pathways and experimental workflow aims to provide a clear conceptual framework for designing and executing in vivo studies with this compound.

SU5204: A Tool for Interrogating VEGFR-2 and HER2 Signal Transduction Pathways

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

SU5204 is a synthetic, cell-permeable, small molecule inhibitor of receptor tyrosine kinases (RTKs), primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), and to a lesser extent, Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2). Its ability to selectively block the ATP binding site of these receptors makes it a valuable research tool for dissecting the complex signaling cascades that govern cellular processes such as proliferation, migration, survival, and angiogenesis. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying VEGFR-2 and HER2 mediated signal transduction.

Introduction

Signal transduction pathways are intricate communication networks that relay extracellular signals to the cellular interior, dictating a wide range of physiological and pathological responses. Receptor tyrosine kinases are a critical class of cell surface receptors that, upon ligand binding, dimerize and autophosphorylate specific tyrosine residues within their intracellular domains. These phosphorylated tyrosines serve as docking sites for a host of downstream signaling proteins, initiating cascades that ultimately regulate gene expression and cellular function.

VEGFR-2 is the primary mediator of the pro-angiogenic effects of VEGF-A, playing a central role in both physiological and pathological angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of numerous cancers, contributing to tumor growth and metastasis. HER2, a member of the epidermal growth factor receptor (EGFR) family, is a key driver of cell proliferation and survival. Overexpression or amplification of the HER2 gene is a well-established oncogenic event in a significant subset of breast, gastric, and other cancers.

This compound provides researchers with a means to selectively inhibit the kinase activity of VEGFR-2 and HER2, thereby allowing for the elucidation of their specific roles in various biological contexts.

Mechanism of Action

This compound acts as a competitive inhibitor at the ATP-binding pocket of the VEGFR-2 and HER2 tyrosine kinase domains. By occupying this site, it prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on the receptor and its substrates. This blockade of autophosphorylation and subsequent downstream signaling effectively abrogates the biological functions mediated by these receptors.

The inhibitory activity of this compound is concentration-dependent, with a significantly higher potency for VEGFR-2 compared to HER2.

Data Presentation

| Parameter | Target | Value | Reference |

| IC50 | VEGFR-2 (Flk-1) | 4 µM | [1][2] |

| IC50 | HER2 | 51.5 µM | [1][2] |

Table 1: In Vitro Inhibitory Potency of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the higher selectivity of this compound for VEGFR-2 over HER2 in cell-free assays.

Signaling Pathways

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation, initiating several key downstream signaling pathways crucial for angiogenesis:

-

PLCγ-PKC-MAPK Pathway: Phospholipase C gamma (PLCγ) activation leads to the production of diacylglycerol (DAG) and inositol trisphosphate (IP3), activating Protein Kinase C (PKC) and the Ras-Raf-MEK-ERK (MAPK) cascade, which promotes endothelial cell proliferation.

-

PI3K-Akt Pathway: Phosphoinositide 3-kinase (PI3K) activation leads to the phosphorylation and activation of Akt, a serine/threonine kinase that promotes endothelial cell survival and migration.

-

FAK/paxillin Pathway: Activation of focal adhesion kinase (FAK) and paxillin is involved in cell adhesion and migration.

VEGFR-2 signaling pathway and the inhibitory action of this compound.

HER2 Signaling Pathway

HER2 can form homodimers or heterodimers with other ErbB family members (e.g., EGFR, HER3, HER4), leading to the activation of downstream pathways that drive cell proliferation and survival:

-

PI3K/Akt/mTOR Pathway: This is a major pathway activated by HER2, promoting cell growth, proliferation, and survival.

-

Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade is also activated by HER2 and is critical for cell proliferation.

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway can also be activated by HER2, leading to the transcription of genes involved in cell survival and proliferation.

HER2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Assays

a. Western Blot Analysis of VEGFR-2 and HER2 Phosphorylation

This protocol allows for the assessment of this compound's inhibitory effect on receptor autophosphorylation.

Materials:

-

Cell line of interest (e.g., HUVECs for VEGFR-2, SK-BR-3 for HER2)

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

VEGF-A or other appropriate ligand

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-HER2, anti-total-HER2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in a 6-well plate and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF-A for HUVECs) for 10-15 minutes.

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells with 100-200 µL of ice-cold RIPA buffer per well.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add chemiluminescent substrate and visualize the bands using an imaging system.

-

Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

b. Cell Proliferation Assay (MTT or WST-8)

This assay determines the effect of this compound on cell viability and proliferation.

Materials:

-

Cell line of interest

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT or WST-8 reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Protocol:

-

Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle (DMSO).

-

Incubate for 24, 48, or 72 hours.

-

For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization solution and incubate overnight.

-

For WST-8 assay: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for WST-8) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

c. Endothelial Cell Migration Assay (Transwell Assay)

This assay assesses the effect of this compound on the migration of endothelial cells, a key step in angiogenesis.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Transwell inserts (8 µm pore size)

-

Serum-free and complete culture medium

-

This compound (stock solution in DMSO)

-

VEGF-A

-

Cotton swabs

-

Methanol

-

Crystal violet stain

Protocol:

-

Coat the bottom of the Transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin).

-

Seed endothelial cells in the upper chamber in serum-free medium containing different concentrations of this compound.

-

Add complete medium with a chemoattractant (e.g., 50 ng/mL VEGF-A) to the lower chamber.

-

Incubate for 4-6 hours.

-

Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface with methanol.

-

Stain the cells with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

d. Tube Formation Assay

This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Matrigel or other basement membrane extract

-

96-well plates

-

This compound (stock solution in DMSO)

-

Calcein AM (for visualization)

Protocol:

-

Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Resuspend endothelial cells in medium containing different concentrations of this compound.

-

Seed the cells onto the Matrigel-coated wells.

-

Incubate for 6-18 hours to allow for tube formation.

-

Visualize the tube-like structures using a microscope. For quantitative analysis, stain the cells with Calcein AM and measure the total tube length or number of branch points using imaging software.

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Workflow for an in vivo xenograft study.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Tumor cells that overexpress VEGFR-2 or HER2

-

Matrigel (optional)

-

This compound

-

Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Calipers

-

Anesthesia

Protocol:

-

Subcutaneously inject tumor cells (e.g., 1-5 x 10^6 cells in PBS or mixed with Matrigel) into the flank of the mice.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare the this compound formulation. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final concentration should be such that the desired dose can be administered in a reasonable volume (e.g., 100 µL).

-

Administer this compound (e.g., 25-50 mg/kg) or vehicle to the mice daily or on a specified schedule via an appropriate route (e.g., intraperitoneal injection or oral gavage).

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study (e.g., when tumors in the control group reach a certain size or after a predetermined treatment period), euthanize the mice and excise the tumors.

-

Tumor weight can be measured, and tissues can be processed for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, or Western blotting for target engagement).

Conclusion

This compound is a potent and selective inhibitor of VEGFR-2, making it an invaluable tool for studying the intricate signaling pathways that regulate angiogenesis. Its activity against HER2, although less potent, also allows for its use in investigating HER2-driven cellular processes. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound to investigate signal transduction in various experimental settings, from cell-based assays to in vivo models. Careful optimization of experimental conditions, including inhibitor concentration and treatment duration, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: SU5204 and Endothelial Cell Migration Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial cell migration is a fundamental process in angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical in various physiological events, including embryonic development and wound healing. However, pathological angiogenesis is a hallmark of several diseases, notably cancer, where it facilitates tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2 (also known as Kinase Insert Domain Receptor - KDR or Fetal Liver Kinase 1 - Flk-1), play a pivotal role in initiating the signaling cascade that leads to endothelial cell proliferation, survival, and migration.

SU5204 is a synthetic molecule that acts as a potent and selective inhibitor of the VEGFR-2 tyrosine kinase. By binding to the ATP-binding site of the receptor's intracellular domain, this compound blocks the autophosphorylation of VEGFR-2, thereby inhibiting the downstream signaling pathways that are essential for endothelial cell migration and proliferation. This inhibitory action makes this compound a valuable tool for studying the mechanisms of angiogenesis and a potential candidate for anti-angiogenic therapies.

These application notes provide detailed protocols for assessing the effect of this compound on endothelial cell migration using two standard in vitro methods: the Boyden chamber (Transwell) assay and the wound healing (scratch) assay.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that specifically targets the tyrosine kinase activity of VEGFR-2. The binding of VEGF to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways that orchestrate the complex process of cell migration. This compound competitively inhibits the binding of ATP to the kinase domain of VEGFR-2, preventing this initial autophosphorylation step and effectively blocking the entire downstream signaling cascade.

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory effect of this compound on endothelial cell migration can be quantified to determine its potency, typically represented by the half-maximal inhibitory concentration (IC50). The following table summarizes representative data on the inhibition of VEGFR-2 kinase activity and endothelial cell migration by this compound.

| Parameter | Value | Cell Type | Assay |

| VEGFR-2 Kinase Activity IC50 | 4 µM | - | Kinase Assay |

| Endothelial Cell Migration | |||

| Inhibition at 1 µM this compound | ~25% | HUVEC | Boyden Chamber |

| Inhibition at 5 µM this compound | ~60% | HUVEC | Boyden Chamber |

| Inhibition at 10 µM this compound | ~85% | HUVEC | Boyden Chamber |

| Inhibition at 1 µM this compound | ~20% | HUVEC | Wound Healing |

| Inhibition at 5 µM this compound | ~55% | HUVEC | Wound Healing |

| Inhibition at 10 µM this compound | ~80% | HUVEC | Wound Healing |

Note: The cell migration data is representative and may vary depending on the specific experimental conditions, cell line, and passage number.

Experimental Protocols

Endothelial Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line for in vitro angiogenesis assays.

-

Culture Medium: Endothelial Growth Medium (EGM-2) supplemented with the provided growth factors, cytokines, and 2% Fetal Bovine Serum (FBS).

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Subculturing: Passage cells when they reach 80-90% confluency. Use cells between passages 3 and 7 for migration assays to ensure consistent results.

Boyden Chamber (Transwell) Migration Assay

This assay measures the chemotactic response of endothelial cells towards a chemoattractant, such as VEGF.[1]

Caption: Workflow for the Boyden Chamber (Transwell) migration assay.

Materials:

-

24-well Transwell inserts with 8.0 µm pore size polycarbonate membranes

-

HUVECs

-

Endothelial Basal Medium (EBM-2)

-

Fetal Bovine Serum (FBS)

-

VEGF

-

This compound (dissolved in DMSO)

-

Calcein AM or Crystal Violet stain

-

Cotton swabs

-

Methanol (for fixation)

Protocol:

-

Cell Preparation:

-

Starve HUVECs in EBM-2 with 0.5% FBS for 4-6 hours prior to the assay.

-

Trypsinize and resuspend the cells in serum-free EBM-2. Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

In the lower wells of a 24-well plate, add 600 µL of EBM-2 containing 20 ng/mL VEGF (chemoattractant). Include a negative control with EBM-2 only.

-

Prepare a cell suspension in serum-free EBM-2 containing the desired concentrations of this compound or vehicle control (DMSO).

-

Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

-

-

Staining and Quantification:

-

Carefully remove the Transwell inserts from the wells.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with cold methanol for 10 minutes.

-

Stain the cells with 0.5% Crystal Violet in 20% methanol for 20 minutes.

-

Wash the inserts with PBS to remove excess stain.

-

Allow the inserts to air dry.

-

Visualize and count the migrated cells in several random fields under a microscope. Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured.

-

Wound Healing (Scratch) Assay

This assay measures the ability of a confluent monolayer of endothelial cells to migrate and close a "wound" or cell-free gap.[2][3][4][5][6]

Caption: Workflow for the Wound Healing (Scratch) assay.

Materials:

-